molecular formula C14H23NO3 B1403548 Tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate CAS No. 1211582-76-1

Tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate

Cat. No. B1403548
M. Wt: 253.34 g/mol
InChI Key: MIZQULFRTFUAHQ-UHFFFAOYSA-N
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Description

Tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate is a chemical compound with the molecular formula C14H23NO3 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of Tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate is represented by the InChI code: 1S/C14H23NO3/c1-13(2,3)18-12(17)15-10-4-7-14(15)8-5-11(16)6-9-14/h4-10H2,1-3H3 .


Chemical Reactions Analysis

While specific chemical reactions involving Tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate are not available, research on similar compounds suggests potential reaction pathways .


Physical And Chemical Properties Analysis

Tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate is a solid substance at room temperature . It has a molecular weight of 253.34 .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds :

    • Moskalenko and Boev (2012) reported the synthesis of spirocyclic 3-oxotetrahydrofurans, including Tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate, which can be used for the preparation of other biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
  • Supramolecular Arrangements :

    • Graus et al. (2010) described the preparation of various cyclohexane-5-spirohydantoin derivatives, including Tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate, and discussed their relationship with molecular and crystal structures (Graus et al., 2010).
  • Versatility in Chemical Synthesis :

    • Meyers et al. (2009) described efficient synthetic routes to Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting its usefulness for further selective derivations and as an entry point to novel compounds (Meyers et al., 2009).
  • Biologically Active Compounds Synthesis :

    • Amirani Poor et al. (2018) developed an intermolecular Ugi reaction involving Tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate to produce novel classes of biologically active compounds (Amirani Poor et al., 2018).
  • NMR Spectroscopy in Structural Analysis :

    • Jakubowska et al. (2013) used NMR spectroscopy for the structural analysis of Tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate, focusing on assigning its absolute configurations (Jakubowska et al., 2013).
  • Antiviral Drug Development :

    • Apaydın et al. (2019) synthesized 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives, closely related to Tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate, and evaluated their antiviral activity, highlighting the compound's relevance for antiviral drug development (Apaydın et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), and wear protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-10-4-7-14(15)8-5-11(16)6-9-14/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZQULFRTFUAHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate

CAS RN

1211582-76-1
Record name tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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